REACTION_SMILES
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[C:18](=[O:19])([O-:20])[O-:21].[CH3:25][S:26]([CH3:27])=[O:28].[CH3:29][CH2:30][O:31][C:32](=[O:33])[CH3:34].[K+:22].[K+:23].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][cH:6][c:7]([C:9]#[N:10])[s:8]1.[OH2:24].[OH:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1>>[c:4]1([O:11][c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:5][cH:6][c:7]([C:9]#[N:10])[s:8]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CS(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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N#Cc1ccc([N+](=O)[O-])s1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
N#Cc1ccc(Oc2ccccc2)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |